![molecular formula C11H8N2 B1220188 吡咯并[1,2-a]喹喔啉 CAS No. 234-95-7](/img/structure/B1220188.png)
吡咯并[1,2-a]喹喔啉
描述
Pyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities and functional properties. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring.
科学研究应用
Pyrrolo[1,2-a]quinoxaline has a wide range of scientific research applications:
作用机制
Target of Action
Pyrrolo[1,2-a]quinoxaline and its derivatives have been found to interact with a variety of biological targets. These include 5-HT3 receptors , human protein kinase CK2 , AKT kinase , enzymes such as RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, DNA repair, and enzymatic regulation.
Mode of Action
It is known that these compounds can act asligands for certain receptors (such as 5-HT3 receptors), inhibitors of certain enzymes and kinases (like human protein kinase CK2 and AKT kinase), and activators of others (like Sirt6) . These interactions can lead to changes in the activity of these targets, influencing various cellular processes.
Biochemical Pathways
Pyrrolo[1,2-a]quinoxaline can affect several biochemical pathways through its interaction with its targets. For instance, by acting as a ligand for 5-HT3 receptors, it can influence serotonin signaling pathways . As an inhibitor of protein kinases like CK2 and AKT, it can affect cell signaling pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
The design and synthesis of pyrrolo[1,2-a]quinoxaline derivatives often aim to improve these properties to enhance bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Pyrrolo[1,2-a]quinoxaline’s action can be diverse, depending on the specific derivative and its targets. Some derivatives have shown antiparasitic (antimalarial, anti-Leishmania) and antifungal activities . Others have demonstrated analgesic , antileukemic , and tuberculostatic activities . Certain Pyrrolo[1,2-a]quinoxaline derivatives have also been used as fluorescent probes .
生化分析
Biochemical Properties
Pyrrolo[1,2-a]quinoxaline plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. Notably, pyrrolo[1,2-a]quinoxaline derivatives have been identified as inhibitors of human protein kinase CK2, AKT kinase, and enzymes such as RAD51, FAAH, and MAGL . These interactions are primarily inhibitory, affecting the activity of these enzymes and altering cellular processes. Additionally, pyrrolo[1,2-a]quinoxaline derivatives have been used as ligands for 5-HT3 receptors, indicating their potential role in neurotransmission and signaling pathways .
Cellular Effects
Pyrrolo[1,2-a]quinoxaline exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, pyrrolo[1,2-a]quinoxaline derivatives have shown antiproliferative activity against cancer cell lines such as K562, U937, and MCF7 . These compounds can induce apoptosis and inhibit cell proliferation, highlighting their potential as anticancer agents. Furthermore, pyrrolo[1,2-a]quinoxaline derivatives have been reported to affect cell signaling pathways, including those involving protein kinases and receptors .
Molecular Mechanism
The molecular mechanism of action of pyrrolo[1,2-a]quinoxaline involves several key interactions at the molecular level. Pyrrolo[1,2-a]quinoxaline derivatives can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of pyrrolo[1,2-a]quinoxaline derivatives to protein kinase CK2 results in the inhibition of its activity, which in turn affects downstream signaling pathways . Additionally, these compounds can interact with DNA and RNA, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrrolo[1,2-a]quinoxaline can change over time. Studies have shown that the stability and degradation of pyrrolo[1,2-a]quinoxaline derivatives can impact their long-term effects on cellular function. For instance, the stability of these compounds in various solvents and under different conditions can influence their efficacy and potency . Long-term studies have also indicated that pyrrolo[1,2-a]quinoxaline derivatives can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of pyrrolo[1,2-a]quinoxaline vary with different dosages in animal models. Studies have demonstrated that low doses of pyrrolo[1,2-a]quinoxaline derivatives can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Pyrrolo[1,2-a]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and reduction reactions, which can influence its activity and efficacy . Pyrrolo[1,2-a]quinoxaline derivatives have been shown to affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of pyrrolo[1,2-a]quinoxaline within cells and tissues are critical for its biological activity. Pyrrolo[1,2-a]quinoxaline derivatives can interact with transporters and binding proteins, facilitating their uptake and distribution . These interactions can affect the localization and accumulation of the compound within specific cellular compartments, influencing its efficacy and potency .
Subcellular Localization
The subcellular localization of pyrrolo[1,2-a]quinoxaline is essential for its activity and function. Pyrrolo[1,2-a]quinoxaline derivatives can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]quinoxaline typically involves the cyclization of pyrrole and quinoxaline derivatives. One common method is the intramolecular cyclization of functionalized pyrroles. For example, the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives leads to the formation of pyrrolo[1,2-a]quinoxalines . Another approach involves the use of FeCl3 as a catalyst to facilitate the annulation and cleavage of cyclic ethers, resulting in the formation of pyrrolo[1,2-a]quinoxaline derivatives .
Industrial Production Methods: Industrial production methods for pyrrolo[1,2-a]quinoxaline often involve multicomponent reactions that lead to the formation of both pyrrole and quinoxaline rings. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
化学反应分析
Types of Reactions: Pyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Pyrrolo[1,2-a]quinoxaline can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline-2,3-diones, while reduction reactions can produce dihydropyrrolo[1,2-a]quinoxalines .
相似化合物的比较
Pyrrolo[1,2-a]quinoxaline is unique among heterocyclic compounds due to its fused ring system and diverse biological activities. Similar compounds include:
Quinoxaline: A nitrogen-containing heterocyclic compound with fused benzene and pyrazine rings.
Pyrrolo[1,2-a]quinoline: Another fused nitrogen-containing heterocycle with a pyrrole and quinoline ring system.
Indolo[1,2-a]quinoxaline: A compound with a fused indole and quinoxaline ring system.
These compounds share some structural similarities but differ in their specific ring systems and biological activities, making pyrrolo[1,2-a]quinoxaline a distinct and valuable compound in various fields of research and industry.
属性
IUPAC Name |
pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUSWADWJLLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=CC=CN32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177957 | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234-95-7 | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do pyrrolo[1,2-a]quinoxalines interact with biological targets?
A1: The exact mechanism of action varies depending on the specific pyrrolo[1,2-a]quinoxaline derivative and its target. For instance, some derivatives exhibit antimalarial activity by binding to β-hematin, a detoxification pathway utilized by the malaria parasite Plasmodium falciparum. [] This binding disrupts the parasite's ability to neutralize toxic heme, ultimately leading to parasite death.
Q2: What is the molecular formula and weight of pyrrolo[1,2-a]quinoxaline?
A2: The molecular formula of pyrrolo[1,2-a]quinoxaline is C11H8N2, and its molecular weight is 168.19 g/mol.
Q3: What spectroscopic data are available for characterizing pyrrolo[1,2-a]quinoxalines?
A3: Commonly used spectroscopic techniques for characterizing pyrrolo[1,2-a]quinoxalines include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the compound's structure, including the connectivity and environment of hydrogen and carbon atoms. [, , , ]
- Infrared (IR) spectroscopy: Reveals information about the functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, providing further structural information. [, ]
Q4: Is there information available about the material compatibility of pyrrolo[1,2-a]quinoxalines?
A4: The available research primarily focuses on the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxalines. Further studies are needed to evaluate their compatibility with various materials.
Q5: What is known about the stability of pyrrolo[1,2-a]quinoxalines under different conditions?
A5: Information on the stability of pyrrolo[1,2-a]quinoxalines under various conditions is limited. Research primarily focuses on synthetic strategies and biological activities. Further investigation is needed to understand their stability profiles.
Q6: Do pyrrolo[1,2-a]quinoxalines possess any catalytic properties?
A6: The available research does not highlight any catalytic properties of pyrrolo[1,2-a]quinoxalines. Their primary focus is on their biological activities and potential as pharmaceutical agents.
Q7: Have computational methods been employed in the study of pyrrolo[1,2-a]quinoxalines?
A7: Yes, computational chemistry and modeling techniques have been used to investigate pyrrolo[1,2-a]quinoxalines. For example, molecular modeling studies have supported the hypothesis that pyrroloquinoxalines exert antimalarial activity by binding to β-hematin. []
Q8: Are there any QSAR models developed for pyrrolo[1,2-a]quinoxalines?
A8: While specific QSAR models are not extensively discussed in the available research, there are studies highlighting the Structure-Activity Relationship (SAR) of pyrrolo[1,2-a]quinoxalines. These studies investigate the impact of structural modifications on the biological activity of these compounds, guiding the design of new derivatives with improved potency and selectivity. [, , , ]
Q9: How do structural modifications of pyrrolo[1,2-a]quinoxalines influence their antimalarial activity?
A9: Research indicates that incorporating a bis(3-aminopropyl)piperazine linker between two pyrrolo[1,2-a]quinoxaline units enhances antimalarial activity compared to single units. [] Additionally, the presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus further improves the pharmacological activity. []
Q10: How do structural changes affect the antiproliferative activity of pyrrolo[1,2-a]quinoxalines?
A10: Studies have shown that the presence of a benzylpiperidinyl fluorobenzimidazole group at the C-4 position of the pyrrolo[1,2-a]quinoxaline scaffold contributes to enhanced antiproliferative activity. Furthermore, functionalization of the pyrrole ring is also deemed necessary for optimal activity. []
Q11: Are there any specific formulation strategies mentioned for pyrrolo[1,2-a]quinoxalines?
A11: The available research primarily focuses on the synthesis and biological evaluation of pyrrolo[1,2-a]quinoxalines. Specific formulation strategies are not extensively discussed.
Q12: What is the safety profile of pyrrolo[1,2-a]quinoxalines?
A12: While some pyrrolo[1,2-a]quinoxaline derivatives show promising in vitro activity against parasites and cancer cell lines, comprehensive toxicological studies are needed to fully assess their safety profile, including potential long-term effects.
Q13: What analytical methods are used to characterize and quantify pyrrolo[1,2-a]quinoxalines?
A13: Various analytical techniques are employed for characterizing and quantifying pyrrolo[1,2-a]quinoxalines, including:
- Spectroscopic methods: NMR, IR, and MS are commonly used for structural elucidation and identification. [, ]
Q14: Is there information available regarding the environmental impact and degradation of pyrrolo[1,2-a]quinoxalines?
A14: The available research primarily focuses on the chemical synthesis and biological activity of pyrrolo[1,2-a]quinoxalines. Further studies are needed to assess their environmental impact and degradation pathways.
Q15: What are some of the milestones in the research of pyrrolo[1,2-a]quinoxalines?
A15: Key milestones include:
- Early synthesis and investigation of their chemical properties. [, , ]
- Identification of promising biological activities, such as antimalarial, antibacterial, and antitumor properties. [, , ]
- Development of novel synthetic methodologies for pyrrolo[1,2-a]quinoxalines, including metal-catalyzed and metal-free approaches. [, , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


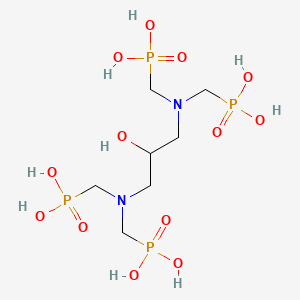
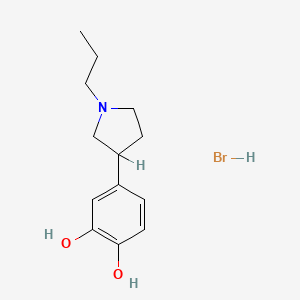
![2-[4,5-Dihydroxy-3-(1-hydroxy-3-oxopent-1-enyl)-9,10-dioxoanthracen-2-yl]acetic acid](/img/structure/B1220108.png)

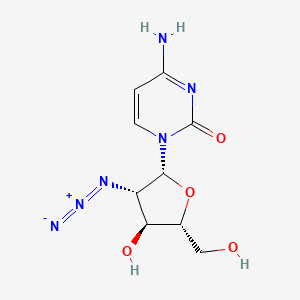
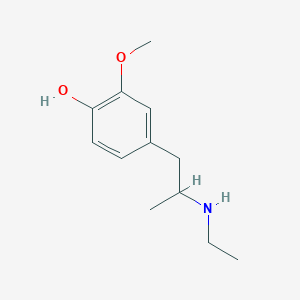
![benzyl N-[1-[(2-amino-2-methylpropanoyl)-[(2S)-2-aminopropanoyl]amino]-2-methyl-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B1220118.png)

![(3S)-3-amino-N-[(5R)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide](/img/structure/B1220120.png)
![[(8R,9R,10R,12R)-4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl]methyl carbamate](/img/structure/B1220121.png)
![2-Propenamide,3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-N-hydroxy-N-methyl-, (2E)-](/img/structure/B1220123.png)
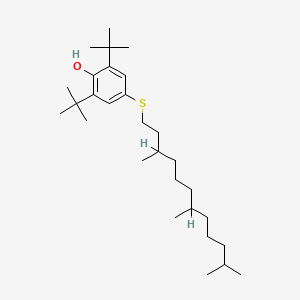
![2,6-Ditert-butyl-4-[3-(3,5-ditert-butyl-4-hydroxyphenoxy)propoxy]phenol](/img/structure/B1220125.png)

